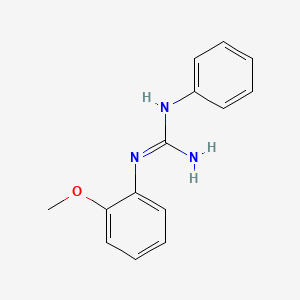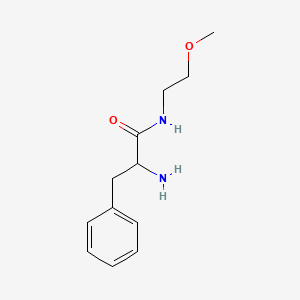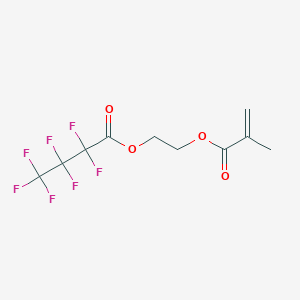
2-Amino-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, featuring an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with ammonia or an amine under suitable conditions to form the desired acetamide derivative. Another method includes the use of 2-methoxyphenyl isocyanate, which reacts with an amine to yield the acetamide compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
- 2-(2-Methoxyphenyl)acetamide
- 2-(4-Aminophenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide
Uniqueness: 2-Amino-2-(2-methoxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12) |
InChI Key |
FEEIMMYEPGMJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)



![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
